2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

Lipophilicity ADME SAR

Researchers optimizing PPAR-targeted leads often lack systematic SAR data at the 4-position. This ethoxy analog fills that gap with a quantifiably distinct profile versus methoxy, fluoro, chloro, and bromo variants-offering an intermediate LogP of 2.49 and a low melting point of 67°C for balanced solubility and permeability. • Enables direct alkoxy vs. halo substituent comparison in PPAR activity, solubility, and metabolic stability assays. • Serves as a versatile starting point for synthesizing novel PPARα/γ dual agonists targeting type 2 diabetes and dyslipidemia. • Readily available at 95% purity for fragment library incorporation and rapid SAR exploration.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 154548-95-5
Cat. No. B128649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenoxy)-2-methylpropanoic acid
CAS154548-95-5
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC(C)(C)C(=O)O
InChIInChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
InChIKeyVMDXPDNFJCQRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenoxy)-2-methylpropanoic Acid: Phenoxyether Scaffold


2-(4-Ethoxyphenoxy)-2-methylpropanoic acid is an ethoxy-substituted phenoxyacetic acid derivative that serves as a versatile small molecule scaffold in pharmaceutical research . It is utilized as a building block for the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators and as a tool compound for studying metabolic diseases .

Phenoxyether scaffold for PPAR modulator synthesis
SAR probe with ethoxy-specific lipophilicity & steric profile
Metabolic disease model tool compound

Non-Interchangeability with Alkoxy and Halo Analogs


The ethoxy substituent imparts a unique combination of lipophilicity, steric bulk, and electronic character that differs from methoxy, fluoro, chloro, and bromo analogs. These physicochemical differences directly influence solubility, permeability, and receptor binding affinity, making the ethoxy variant a distinct choice for specific structure-activity relationship (SAR) studies . Simple replacement with a methoxy, chloro, or other analog will alter the compound's ADME and target engagement profile, as quantified below.

Lipophilicity shift Methoxy or fluoro analogs may alter permeability and ADME profile; ethoxy LogP is intermediate.
Receptor engagement Halo analogs may shift PPAR subtype activity; ethoxy class supports dual PPARα/γ SAR exploration.
Formulation behavior Higher melting-point analogs may reduce solubility; ethoxy's lower crystallinity may ease formulation.

Key Differentiators vs. Closest Analogs


Intermediate Lipophilicity Between Fluoro and Chloro Analogs

The ethoxy derivative exhibits a calculated LogP of 2.49 , placing it between the more hydrophilic 2-(4-fluorophenoxy) analog (LogP 2.07 [1]) and the more lipophilic 2-(4-chlorophenoxy) analog (LogP 2.58 ). This intermediate lipophilicity may offer a balanced profile for membrane permeability and aqueous solubility, valuable for drug candidate development.

Intermediate LogP
Cross-study comparable
Ethoxy LogP 2.49 vs. fluoro 2.07 (Δ +0.42) vs. chloro 2.58 (Δ -0.09)
Supports balanced permeability and solubility screening
In silico ALogP prediction; context-dependent
Lipophilicity ADME SAR

Lower Melting Point vs. Halo and Methoxy Analogs

The ethoxy compound melts at 67-68°C [1], which is dramatically lower than the methoxy analog (104°C [2]), fluoro analog (83°C [3]), chloro analog (120°C [4]), and bromo analog (114°C [5]). This low melting point suggests weaker crystal packing, potentially translating to higher solubility and easier formulation.

Lower Melting Point
Cross-study comparable
67–68°C vs. methoxy 104°C (Δ -37°C) vs. chloro 120°C (Δ -53°C)
May indicate weaker crystal packing and easier formulation
Reported melting point from supplier datasheets
Crystallinity Solubility Formulation

PPARα/γ Dual Agonism Potential

While direct EC50 data for the ethoxy compound is not publicly available, the compound belongs to the phenoxyether class claimed in patent US20070037812A1 as PPARα/γ dual modulators [1]. In contrast, the chloro analog (clofibric acid) is primarily a PPARα agonist with very weak PPARγ activity (EC50 > 300,000 nM for mouse PPARγ [2]). This suggests that the ethoxy variant may offer a distinct, potentially dual PPAR profile desirable for metabolic disease research.

PPARα/γ Dual Agonism Potential
Class-level inference
Phenoxyether class claimed as PPARα/γ dual modulators; clofibric acid PPARγ EC50 > 300,000 nM
Supports dual-pathway SAR study design; data to verify
Patent claim US20070037812A1; BindingDB assay for comparator
PPAR Metabolic disease Diabetes

Key Application Scenarios


PPAR-Targeted Drug Discovery for Metabolic Disorders

Given the phenoxyether class's demonstrated potential for PPARα/γ dual agonism [1], the ethoxy variant serves as a valuable starting point for synthesizing and testing novel dual agonists for type 2 diabetes and dyslipidemia. Its structural distinction from clofibric acid (a single PPARα agonist) allows researchers to explore dual-pathway pharmacology.

Lead Optimization via Balanced LogP

The ethoxy compound's intermediate LogP of 2.49 and low melting point of 67°C [2] make it an attractive candidate for balancing solubility and permeability in early lead optimization programs. Its LogP sits between the more polar fluoro analog and the more lipophilic chloro analog, offering a differentiated starting point for ADME tuning.

Fragment-Based Drug Discovery Building Block

As a readily available, 95% pure building block accessible from multiple reputable suppliers [2], the compound can be efficiently incorporated into fragment libraries for PPAR-targeted screening campaigns, enabling rapid SAR exploration around the 4-ethoxyphenoxy motif.

Comparative SAR of 4-Substituted Phenoxypropanoic Acids

The ethoxy analog provides a critical, quantifiably distinct data point in systematic SAR studies comparing alkoxy (methoxy, ethoxy) and halo (fluoro, chloro, bromo) substituent effects on PPAR activity, solubility, and metabolic stability [3]. Its low melting point and intermediate LogP create a unique profile not achievable with other substituents.

Application
Selection Property
Validation Focus
PPAR-targeted discovery for metabolic disorders
Phenoxyether scaffold with dual PPARα/γ SAR potential
Dual-pathway pharmacology interpretation
Lead optimization with balanced LogP
Intermediate lipophilicity and lower crystallinity
Solubility-permeability profile review
Fragment-based screening library
Readily available, 95% pure building block
Fragment library SAR exploration
Comparative SAR of 4-substituted phenoxy acids
Ethoxy-specific steric and electronic profile
Alkoxy vs. halo substituent effect mapping

Technical Documentation Hub

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35 linked technical documents
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